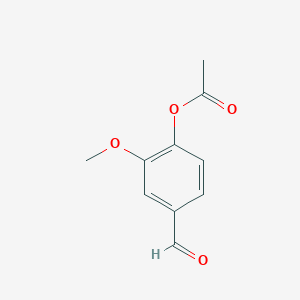

4-Formyl-2-methoxyphenyl acetate

概述

描述

Vanillin acetate is a phenyl acetate obtained by the formal condensation of phenolic group of vanillin with acetic acid. It is a member of benzaldehydes, a monomethoxybenzene and a member of phenyl acetates. It is functionally related to a vanillin.

Vanillyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

作用机制

Target of Action

Studies on vanillin, a closely related compound, suggest that it exhibits a range of bioactive properties, including neuroprotection, anticarcinogenic effects, and antioxidant activity . These properties suggest that vanillin acetate may interact with a variety of molecular targets involved in these biological processes.

Mode of Action

The exact mode of action of vanillin acetate remains to be fully elucidated. It is known that vanillin, a related compound, operates as a potent scavenger of reactive oxygen species (ros), contributing to its antioxidant activity . This suggests that vanillin acetate may also interact with its targets to modulate oxidative stress.

Biochemical Pathways

Vanillin acetate is likely involved in several biochemical pathways. For instance, the biotransformation of ferulic acid, a precursor of vanillin, involves coenzyme A-dependent and non-beta-oxidative pathways . These pathways lead to the formation of feruloyl-CoA, which is further oxidized to vanilloyl-CoA, and finally reduced to form vanillin . Given the structural similarity between vanillin and vanillin acetate, it is plausible that vanillin acetate may be involved in similar biochemical pathways.

Pharmacokinetics

Research on vanillin suggests that it is readily absorbed in the blood and plasma, indicating good bioavailability

Result of Action

Given its structural similarity to vanillin, it may share some of vanillin’s reported effects, such as neuroprotection, anticarcinogenic effects, and antioxidant activity .

生化分析

Biochemical Properties

Vanillin acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of vanillin through diverse processes, including enzymatic, microbial, and immobilized systems . The precursors of vanillin acetate include ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids .

Cellular Effects

The effects of vanillin acetate on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of vanillin acetate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Vanillin acetate is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

The transport and distribution of vanillin acetate within cells and tissues are complex processes that involve various transporters or binding proteins

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

4-Formyl-2-methoxyphenyl acetate, also known as acetylvanillin, is an organic compound derived from vanillin. It has garnered attention due to its potential biological activities, particularly in antimicrobial properties and its role as a precursor in various synthetic pathways. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial studies, and other notable biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of vanillin with acetic anhydride in the presence of sodium acetate. The process yields a white solid with a melting point of 78-80°C and an overall yield of approximately 86% .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) observed in these studies:

| Compound | Pathogen | MIC (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 250 | 3, 5, 10, 11 |

| S. aureus | 100 | 3, 5, 7 | |

| A. flavus | - | No inhibition | |

| Derivative 4a | E. coli | 250 | - |

| S. aureus | 100 | - | |

| Derivative 4b | E. coli | - | No inhibition |

| S. aureus | - | No inhibition |

The results indicate that while some derivatives exhibit moderate antibacterial activity against E. coli and S. aureus, they show negligible antifungal effects against A. flavus .

The antimicrobial activity of this compound can be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes. The specific mechanisms remain under investigation but may involve inhibition of key enzymes or disruption of cellular integrity.

Case Studies

A study conducted by researchers at the International Conference on Innovative Trends in Natural and Applied Sciences highlighted the synthesis and biological evaluation of various derivatives of this compound. The study found that while some compounds showed promising antibacterial properties, they did not demonstrate significant antifungal activity .

Another investigation focused on the synthesis of nitro derivatives from this compound, which were assessed for their biological activities. These derivatives exhibited varying degrees of antibacterial effects, suggesting that modifications to the molecular structure can influence biological efficacy .

科学研究应用

Pharmaceutical Applications

4-Formyl-2-methoxyphenyl acetate is utilized in the synthesis of various pharmaceutical intermediates. Its derivatives are studied for their potential therapeutic effects, particularly in anti-inflammatory and antioxidant activities.

Case Study: Synthesis of Antioxidant Compounds

A study demonstrated the synthesis of novel antioxidant agents derived from Vanillin acetate. The compounds showed significant radical scavenging activity, indicating potential use in formulations aimed at combating oxidative stress-related diseases .

Flavoring and Fragrance Industry

Vanillin acetate is widely used in the food industry for flavoring due to its sweet vanilla-like aroma. It is also a key ingredient in the fragrance industry for creating perfumes and scented products.

Application in Food Flavoring

The compound is often employed to enhance the flavor profile of baked goods, confections, and beverages. Its sensory characteristics make it a preferred choice among flavor chemists.

| Application | Concentration (%) | Effect |

|---|---|---|

| Baked goods | 0.1 - 0.5 | Enhances sweetness and aroma |

| Confectionery | 0.05 - 0.2 | Adds depth to vanilla notes |

| Beverages | 0.02 - 0.1 | Provides a creamy mouthfeel |

Research in Organic Synthesis

In organic chemistry, Vanillin acetate serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including condensation and acylation.

Example of Synthetic Pathways

Research has shown that Vanillin acetate can be effectively used in the synthesis of substituted phenolic compounds through electrophilic aromatic substitution reactions .

Cosmetic Applications

The compound is also explored for its potential use in cosmetic formulations due to its pleasant fragrance and skin-conditioning properties.

Efficacy in Skincare Products

Studies indicate that formulations containing Vanillin acetate can improve skin hydration and provide antioxidant benefits when applied topically .

属性

IUPAC Name |

(4-formyl-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSJOBKRSVRODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061256 | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless needles of plates with a mild creamy, balsamic, vanilla odour | |

| Record name | Vanillin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Vanillin acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/820/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

287.00 to 288.00 °C. @ 760.00 mm Hg | |

| Record name | Vanillin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |

| Record name | Vanillin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Vanillin acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/820/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

881-68-5 | |

| Record name | Acetovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylvanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylvanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-2-methoxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873YNA60FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanillin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

77 - 79 °C | |

| Record name | Vanillin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary natural source of Vanillin acetate?

A1: Vanillin acetate has been identified as a constituent of the essential oil extracted from the roots of Bupleurum chinense DC., a plant used in traditional Chinese medicine. []

Q2: Can Vanillin acetate be synthesized from other naturally occurring compounds?

A2: Yes, Vanillin acetate can be synthesized from eugenol (4-allyl-2-methoxyphenol), a major component of clove oil, through a multi-step process involving microwave-assisted isomerization and oxidation reactions. []

Q3: Has Vanillin acetate shown any potential in repelling insects?

A3: Research suggests that Vanillin acetate, especially in combination with specific plant essential oils like anis, bay, and calamus, displays repellent activity against blood-sucking arthropods, including mosquitos and mites. []

Q4: Are there any studies on using Vanillin acetate in the synthesis of complex molecules?

A4: Vanillin acetate has been employed as a starting material in the synthesis of various complex molecules. For example, it was used in the synthesis of (′)-trans-2-[3-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl)methylphenyl]-5-(3,4,5-trimethoxyphenyl) tetrahydrofuran. [] It has also been used in the synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a derivative investigated in the metabolic studies of mosapride, a gastroprokinetic agent. []

Q5: Can Vanillin acetate be used to synthesize Vanillin?

A5: Yes, Vanillin acetate can be converted into Vanillin. This involves a three-step enzymatic process: acetylation of curcumin to monoacetyl curcumin using Candida antarctica lipase (CAL), conversion of monoacetyl curcumin to vanillin acetate using Funalia trogii laccase (LccFtr), and finally, deacetylation of vanillin acetate to Vanillin using Pleurotus eryngii feruloyl esterase (PeFaeA). []

Q6: How can the reduction of Vanillin acetate be selectively controlled?

A6: Sodium borohydride (NaBH4) can be used to selectively reduce Vanillin acetate. Studies have shown that NaBH4 preferentially reduces the aldehyde group in Vanillin acetate to yield 4-(hydroxymethyl)-2-methoxyphenylacetate, leaving the ester group intact. This selectivity is crucial in organic synthesis, and this reaction serves as a valuable example in demonstrating chemoselectivity in organic chemistry. [, ]

Q7: Has Vanillin acetate been used in the formation of nanostructures?

A7: Research demonstrates the use of a derivative of Vanillin acetate, ortho-vanillin, in the synthesis of a 42-nuclear lanthanide nano-ring. The complex, formed through self-assembly, incorporates deprotonated ortho-vanillin, acetate, hydroxyl groups, and lanthanide centers. This discovery paves the way for potential applications in areas such as biological probes due to the unique luminescent properties of lanthanide complexes. []

Q8: Are there alternative sustainable methods for Vanillin production?

A8: While Vanillin can be produced from lignin, a byproduct of the paper industry, microbial synthesis presents a promising alternative. Syntrophococcus sucromutans, a newly discovered bacterial species, can utilize methoxymonobenzenoids, like those derived from lignin, as electron acceptors, potentially leading to Vanillin production. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。